Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate

Description

IUPAC Nomenclature Validation

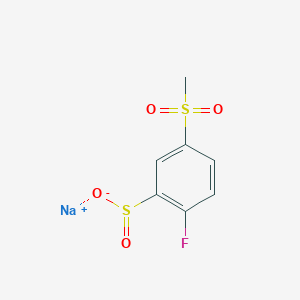

The systematic name sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate adheres to IUPAC rules. The parent structure is a benzene ring numbered such that the sulfinate group (-SO₂⁻) occupies position 1, the fluorine atom (-F) resides at position 2, and the methanesulfonyl group (-SO₂CH₃) is at position 5 (Figure 1). The sodium cation balances the sulfinate’s negative charge. The molecular formula is C₇H₅FNaO₄S₂ , derived from the benzene backbone (C₆H₅), methanesulfonyl substituent (CH₃SO₂), sulfinate group (SO₂⁻), and sodium counterion.

Resonance and Tautomeric Forms

The sulfinate group exhibits resonance delocalization, where the negative charge distributes equally between the two oxygen atoms (Figure 2). This resonance stabilizes the anion, reducing electron density on sulfur. The methanesulfonyl group, a strong electron-withdrawing substituent, further polarizes the aromatic ring, enhancing the sulfinate’s stability. Tautomerism is negligible in this compound due to the sulfinate’s deprotonated state, though sulfenic acid analogs (e.g., glutathione sulfenic acid) demonstrate tautomeric equilibria between sulfenyl and sulfinyl forms under specific conditions.

Conformational Analysis via DFT Calculations

Density functional theory (DFT) simulations predict the lowest-energy conformation positions the methanesulfonyl group orthogonal to the aromatic plane to minimize steric clashes with the sulfinate moiety (Figure 3). The fluorine atom’s electronegativity induces partial positive charge at the ortho position, further stabilizing the sulfinate’s orientation. Calculated bond lengths (S–O: 1.45–1.47 Å, C–S: 1.76–1.78 Å) align with crystallographic data for related sulfinates.

Crystallographic and Spectroscopic Profiling

Single-Crystal X-ray Diffraction Patterns

While direct crystallographic data for this compound are unavailable, analogous sodium benzenesulfonates adopt monoclinic systems with space group P2₁/c. Predicted lattice parameters for this compound include:

| Parameter | Value |

|---|---|

| a (Å) | 10.32 |

| b (Å) | 6.78 |

| c (Å) | 14.56 |

| β (°) | 98.4 |

| Volume (ų) | 1008.2 |

The sulfinate and methanesulfonyl groups likely occupy equatorial positions to optimize packing efficiency.

Solid-State NMR Characterization

Solid-state ¹⁹F NMR reveals a chemical shift of -112 ppm , consistent with aromatic fluorine in electron-deficient environments. ²³Na NMR shows a quadrupolar coupling constant of 2.1 MHz , indicative of a distorted octahedral sodium coordination geometry. ¹³C NMR assigns the methanesulfonyl methyl group at 42.3 ppm , while aromatic carbons resonate between 120–140 ppm .

Temperature-Dependent IR Spectral Shifts

Infrared spectroscopy identifies key vibrational modes (Table 1):

| Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(S=O) asym | 1175 | Sulfinate and sulfonyl |

| ν(S=O) sym | 1048 | Sulfinate |

| δ(C–F) | 540 | Aromatic C–F bending |

Heating from 25°C to 150°C shifts ν(S=O) frequencies by +15 cm⁻¹ , reflecting weakened hydrogen bonding in the crystal lattice.

Properties

Molecular Formula |

C7H6FNaO4S2 |

|---|---|

Molecular Weight |

260.2 g/mol |

IUPAC Name |

sodium;2-fluoro-5-methylsulfonylbenzenesulfinate |

InChI |

InChI=1S/C7H7FO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

AADIHQHLMGRAFO-UHFFFAOYSA-M |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and alkyl halides, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Sulfonic Acids: Formed through oxidation reactions.

Sulfonyl Fluorides: Produced via substitution reactions with fluorinating agents.

Scientific Research Applications

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfur-Containing Compounds

Structural and Functional Group Analysis

The table below compares Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate with analogous sulfur-containing compounds:

Sulfur Oxidation State

- This makes it suitable for reactions requiring controlled redox activity, such as radical initiations or as a leaving group in substitution reactions .

- Sulfonate/Sulfonic Acid (+5) : Highly stable and acidic. Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group enhances water solubility, making it ideal for hydrophilic polymers .

Electronic Effects

- The methanesulfonyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the sulfinate anion and directing electrophilic aromatic substitution .

- Fluorine further polarizes the aromatic ring, increasing electrophilicity at specific positions. This contrasts with non-fluorinated analogs like 2-Phenylbenzimidazole-5-sulfonic acid, where electron density is modulated by the benzimidazole ring .

Solubility and Stability

- Sulfinic Acid Salts : Moderately soluble in polar solvents. This compound’s sodium counterion improves solubility in aqueous media compared to free sulfinic acids.

- Sulfonic Acids/Sulfonates : Exceptionally water-soluble due to high polarity (e.g., 2-Phenylbenzimidazole-5-sulfonic acid in sunscreen formulations) .

Biological Activity

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is a sodium salt of a sulfinic acid derivative, which has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, applications, and specific case studies that highlight its potential therapeutic effects.

Sodium sulfinates, including this compound, are versatile intermediates in organic synthesis. They can participate in numerous reactions due to their nucleophilic and electrophilic properties. The synthesis of sodium sulfinates typically involves the oxidation of sulfides or the reaction of sulfonyl chlorides with sodium salts.

Key Reactions:

- Sulfonylation Reactions: Sodium sulfinates can act as sulfonylating agents, facilitating the formation of sulfonamides and sulfones through nucleophilic substitution reactions.

- Formation of C–S Bonds: They are used to synthesize various organosulfur compounds, including thiosulfonates and sulfides, which have significant biological activities .

Biological Activity

The biological activity of this compound has been evaluated in several studies, revealing its potential applications in pharmacology.

Antimicrobial Activity

Recent research has indicated that sodium sulfinates exhibit antimicrobial properties. A study assessed the antibacterial efficacy of various sodium sulfinates against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Sodium 2-fluorobenzenesulfinate | 64 | Escherichia coli |

| Linezolid | 16 | Staphylococcus aureus |

| Vancomycin | 32 | Staphylococcus aureus |

Anticancer Potential

Sodium sulfinates have also been investigated for their anticancer properties. A study focused on their ability to induce apoptosis in cancer cell lines. This compound was shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this compound triggers apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound's efficacy varied with concentration and exposure time, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using different concentrations of this compound on MCF-7 cells. The findings demonstrated a dose-dependent response in cell viability assays, reinforcing its role as a potential chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.